N-[(3-methylphenyl)carbamoyl]benzamide chemical structure and properties
N-[(3-methylphenyl)carbamoyl]benzamide chemical structure and properties
An In-depth Technical Guide to N-[(3-methylphenyl)carbamoyl]benzamide
Abstract
This technical guide provides a comprehensive scientific overview of N-[(3-methylphenyl)carbamoyl]benzamide, a distinct molecule within the N-benzoyl-N'-arylurea class of compounds. While specific experimental data for this exact derivative is not extensively documented in public literature, its chemical identity, properties, and biological activities can be thoroughly understood through the well-established principles governing the benzoylurea family. This document synthesizes information from foundational research on related analogues to present detailed synthetic protocols, mechanistic insights into its primary application as an insect growth regulator, and a full spectroscopic characterization profile. The guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and application of this compound and its derivatives.
Part 1: Chemical Identity and Physicochemical Properties
N-[(3-methylphenyl)carbamoyl]benzamide, also systematically named 1-benzoyl-3-(3-methylphenyl)urea or N-benzoyl-N'-(m-tolyl)urea, is an aromatic organic compound. Its structure is characterized by a central urea (-NH-CO-NH-) bridge linking a benzoyl group on one nitrogen and a 3-methylphenyl (m-tolyl) group on the other. This arrangement is the hallmark of the benzoylurea class.[1]
Chemical Structure:
Caption: 2D Structure of N-[(3-methylphenyl)carbamoyl]benzamide.
Table 1: Chemical Identifiers and Properties
| Property | Value / Description | Source |
|---|---|---|
| IUPAC Name | N-[(3-methylphenyl)carbamoyl]benzamide | - |
| Synonyms | 1-benzoyl-3-(3-methylphenyl)urea, N-benzoyl-N'-(m-tolyl)urea | - |
| CAS Number | Not readily available in public databases. | - |
| Molecular Formula | C₁₅H₁₄N₂O₂ | - |
| Molecular Weight | 254.29 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid. | [1][2] |
| Melting Point | Expected to be similar to N-benzoyl-N'-phenylurea (210-213 °C). | [1][2] |
| Solubility | Generally low solubility in water, improved in organic solvents. | [2] |
| logP (Predicted) | ~3.5 - 4.0 | - |
Part 2: Synthesis and Mechanistic Pathways
The synthesis of N-benzoyl-N'-aryl ureas is well-established, with the most efficient routes proceeding via a benzoyl isocyanate intermediate. The choice of pathway often depends on the availability of starting materials. Anhydrous conditions are critical for these reactions to prevent the hydrolysis of reactive intermediates like isocyanates and acyl chlorides.
Method A: Reaction of Benzoyl Isocyanate with 3-Methylaniline (m-Toluidine)
This is the most direct and high-yielding approach. It involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group.
Caption: Workflow for synthesis via the benzoyl isocyanate pathway.
Experimental Protocol (Method A): [3][4][5]
-
In situ Generation of Benzoyl Isocyanate: To a stirred solution of benzamide (1.0 eq) in anhydrous toluene, add oxalyl chloride (1.1 eq) dropwise under a nitrogen atmosphere. Heat the mixture to reflux for 2-4 hours until gas evolution ceases. The resulting solution contains benzoyl isocyanate.
-
Reaction with Amine: Cool the benzoyl isocyanate solution to 0 °C in an ice bath. Add a solution of 3-methylaniline (1.0 eq) in anhydrous toluene dropwise with continuous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure N-[(3-methylphenyl)carbamoyl]benzamide.
Method B: Acylation of (3-Methylphenyl)urea with Benzoyl Chloride
This alternative route involves the direct acylation of a pre-formed urea derivative. A non-nucleophilic base is required to scavenge the HCl byproduct.
Caption: Workflow for synthesis via acylation of a substituted urea.
Experimental Protocol (Method B): [3]
-
Reaction Setup: Dissolve (3-methylphenyl)urea (1.0 eq) and a suitable base like pyridine or triethylamine (1.1 eq) in an anhydrous inert solvent (e.g., THF or DCM) under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C. Add benzoyl chloride (1.05 eq) dropwise with vigorous stirring.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. If using DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid is purified by column chromatography or recrystallization.
Part 3: Spectroscopic and Structural Characterization
While empirical data for the title compound is scarce, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[6][7][8] This information is vital for reaction monitoring and final product confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.0 ppm (m, 9H) | Complex multiplet from both phenyl rings. |
| Amide Protons (NH) | δ 8.5 - 10.5 ppm (br s, 2H) | Broad singlets, exchangeable with D₂O. Position can vary with solvent and concentration. | |
| Methyl Protons (CH₃) | δ ~2.3 ppm (s, 3H) | Characteristic singlet for the tolyl methyl group. | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ 165 - 175 ppm and δ 150 - 155 ppm | Two distinct signals for the benzoyl and urea carbonyls. |
| Aromatic Carbons | δ 120 - 140 ppm | Multiple signals corresponding to the aromatic carbons. | |
| Methyl Carbon (CH₃) | δ ~21 ppm | Signal for the tolyl methyl carbon. | |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ | Broad peak indicative of hydrogen-bonded N-H groups. |
| C=O Stretch (Amide I) | 1660 - 1700 cm⁻¹ | Strong, sharp peaks for the two carbonyl groups. | |
| C-N Stretch / N-H Bend | 1520 - 1560 cm⁻¹ | Characteristic amide II band. |
| | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple bands typical for aromatic rings. |
Part 4: Core Applications and Biological Activity
The primary and most significant application of the benzoylurea class of compounds is in agriculture as highly effective and selective insecticides.[9][10]
Mechanism of Action: Insect Growth Regulation
Benzoylureas do not cause immediate knockdown of insects. Instead, they act as Insect Growth Regulators (IGRs) by disrupting the molting process, which is essential for insect development.[9][11]
-
Target: The primary molecular target is the enzyme chitin synthase .[9][10]
-
Inhibition: Benzoylureas are potent, non-competitive inhibitors of this enzyme.
-
Effect: By inhibiting chitin synthase, they prevent the polymerization of N-acetylglucosamine (NAG) into chitin, a critical structural component of the insect exoskeleton (cuticle).
-
Result: Larvae exposed to benzoylureas are unable to form a new, functional cuticle during molting. The old cuticle may be shed, but the new one is malformed and weak, leading to rupture, loss of hemolymph, and ultimately, death.[12] This mechanism also affects egg viability by preventing proper chitin formation in the eggshell.[9]
Caption: Mechanism of action of benzoylureas as chitin synthesis inhibitors.
Toxicological Profile
A key advantage of benzoylureas is their selectivity. Mammals and vertebrates do not possess the chitin synthesis pathway, rendering these compounds of very low acute toxicity to them.[9] However, because chitin is also a structural component in other arthropods and crustaceans, benzoylureas can exhibit high toxicity to non-target aquatic invertebrates.[9] Their environmental persistence varies among different derivatives.
Exploratory Applications
Beyond their established insecticidal use, the benzoylurea scaffold has been explored for other bioactivities. Research has shown that certain derivatives possess antifungal, antibacterial, and even anticancer properties, making this a versatile scaffold for further investigation in medicinal chemistry.[4][6]
Conclusion
N-[(3-methylphenyl)carbamoyl]benzamide stands as a representative member of the potent benzoylurea class of chemical compounds. While it may not be a commercialized product itself, its structure embodies the key features responsible for the family's powerful insecticidal activity. A thorough understanding of its synthesis via isocyanate or acylation routes, its distinct spectroscopic signature, and its mechanism of action as a chitin synthesis inhibitor provides a solid foundation for the development and study of novel agrochemicals and other bioactive molecules. Its high selectivity for insects remains a compelling feature for integrated pest management programs, balancing efficacy with a favorable mammalian toxicological profile.
References
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ResearchGate. (n.d.). Synthesis of diverse N‐benzoyl‐N'‐aryl urea derivatives. Retrieved from [Link]
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PubMed. (1978). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. Retrieved from [Link]
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Arkat USA. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
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SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
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